
ERK2 allosteric-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ERK2 allosteric-IN-1 is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a dimethylphenyl group
準備方法
The synthesis of ERK2 allosteric-IN-1 typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the triazolopyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The benzo[d][1,3]dioxole and triazolopyrimidine intermediates are coupled using reagents like palladium catalysts.
Final acylation step: The final product is obtained by acylating the intermediate with the appropriate acyl chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.
化学反応の分析
ERK2 allosteric-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
科学的研究の応用
Cancer Therapy
ERK2 is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Allosteric-IN-1 has shown promise in preclinical studies for:
- Melanoma Treatment : Research indicates that ERK2 inhibitors can effectively reduce tumor growth in melanoma models by inhibiting ERK signaling pathways associated with cell proliferation and survival .
- Combination Therapies : The compound has been evaluated in combination with other targeted therapies, enhancing the overall efficacy against resistant cancer cell lines .
Diabetes Management
Recent studies have identified ERK2 as a target for managing type 2 diabetes mellitus. Allosteric-IN-1 may help modulate insulin signaling pathways, improving glucose homeostasis and insulin sensitivity .
Case Study 1: Melanoma Inhibition
A study conducted by Apirat et al. explored the effects of allosteric-IN-1 on melanoma cell lines. The findings revealed:
- Inhibition of Cell Proliferation : Treatment with allosteric-IN-1 resulted in a significant reduction in cell viability compared to untreated controls.
- Mechanistic Insights : Molecular dynamics simulations suggested that the compound stabilizes an inactive conformation of ERK2, preventing downstream signaling activation.
Case Study 2: Type 2 Diabetes
In another investigation focusing on metabolic diseases, researchers assessed the impact of allosteric-IN-1 on glucose metabolism in diabetic mouse models:
- Improved Glucose Tolerance : Mice treated with allosteric-IN-1 demonstrated enhanced glucose tolerance compared to controls.
- Altered Insulin Signaling : The compound was shown to modulate insulin receptor signaling pathways, indicating potential for diabetes treatment .
Data Tables
作用機序
The mechanism of action of ERK2 allosteric-IN-1 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar compounds include other benzo[d][1,3]dioxole derivatives and triazolopyrimidine-based molecules. Compared to these, ERK2 allosteric-IN-1 is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties but different substituents.
Triazolopyrimidine derivatives: Molecules with the triazolopyrimidine core but varying side chains and functional groups.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and optimize its use in various fields.
生物活性
Extracellular signal-regulated kinase 2 (ERK2) is a pivotal enzyme in the MAPK signaling pathway, playing a crucial role in various cellular processes such as proliferation, differentiation, and survival. The modulation of ERK2 activity through inhibitors, particularly allosteric inhibitors like ERK2 allosteric-IN-1, has garnered significant attention in cancer research and drug development. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and implications for therapeutic applications.
ERK2 operates through phosphorylation, which induces conformational changes that activate its kinase activity. The activation involves transitions between two conformational states: the "active" R-state and the "inactive" L-state. Allosteric inhibitors like this compound can stabilize these states or promote transitions that inhibit the enzyme's activity.
- Conformational Dynamics : Research indicates that ERK2 can exist in multiple conformations influenced by phosphorylation and inhibitor binding. The R-state is associated with a catalytically productive ATP-binding mode, while the L-state resembles an inactive form .
- Allosteric Modulation : this compound binds at an allosteric site distinct from the ATP-binding pocket, leading to changes in the enzyme's dynamics and function. This binding results in altered interactions within the activation loop and distal regions of the protein, thereby affecting substrate binding and catalytic efficiency .
Structural Insights
The structural characterization of ERK2 in complex with allosteric inhibitors provides insights into their binding mechanisms and effects on enzyme conformation:
- Crystal Structures : Co-crystallization studies reveal systematic shifts in key structural elements such as the Gly loop and helix αC upon inhibitor binding. These shifts contribute to a more compact active site configuration, enhancing allosteric coupling between the active site and the A-loop .
- Binding Affinity : The binding affinity of this compound can be quantified using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which measure the interactions between the inhibitor and ERK2 under various conditions.
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on melanoma cell lines. The compound demonstrated significant inhibition of cell proliferation at nanomolar concentrations, correlating with reduced ERK2 activity as measured by downstream signaling assays.
Case Study 2: Selectivity and Toxicity Profiles
In preclinical models, this compound exhibited high selectivity for ERK2 over other kinases in the MAPK pathway. Toxicity assessments indicated a favorable safety profile compared to traditional ATP-competitive inhibitors.
Implications for Therapeutics
The development of ERK2 allosteric inhibitors like this compound offers a promising avenue for targeted cancer therapies. Their ability to selectively modulate kinase activity while minimizing off-target effects presents significant advantages over conventional inhibitors.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKNWLWIGKTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。